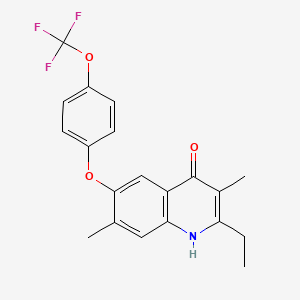

Des-Methylcarbonate Hydroxy Flometoquin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Des-Methylcarbonate Hydroxy Flometoquin involves several steps. The starting material, 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl methyl carbonate, undergoes hydrolysis to remove the methyl carbonate group, resulting in the formation of this compound . The reaction conditions typically involve the use of a strong base such as sodium hydroxide in an aqueous medium, followed by purification through recrystallization .

Analyse Chemischer Reaktionen

Des-Methylcarbonate Hydroxy Flometoquin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

Des-Methylcarbonate Hydroxy Flometoquin is an intermediate in the synthesis of the pesticide Flometoquin . Flometoquin is a novel insecticide with a unique 6-phenoxy quinoline structure . It was discovered in 2004 through collaborative research .

Flometoquin Applications and Effectiveness

- Flometoquin exhibits strong and quick insecticidal action against various thrips species at the nymphal and adult stages via contact and feeding activity .

- It can minimize crop damage and economic loss caused by insect pest species .

- Flometoquin is safe for tested non-target arthropods, making it suitable for Integrated Pest Management (IPM) programs .

- It is effective against Frankliniella occidentalis, Bemisia tabaci, and Thrips palmi, which are resistant to conventional insecticides .

- Flometoquin controls both nymphal and adult thrips with quicker action than commercial standards and can potentially reduce virus transmission by thrips .

Flometoquin Insecticidal Activity

| Insecticide | Against first nymphs (A) | Against adults (B) | Against adult T. palmi (C) | Against adult T. tabaci (D) |

|---|---|---|---|---|

| Flometoquin | 100% | 81% | 57% lethal, 46% knockdown | Complete knockdown within 60 min |

| Spinosad | 26% | N/A | N/A | No lethal action within 240 min |

| Spinetram | N/A | N/A | More potent | No lethal action within 240 min |

| Cyantraniliprole | N/A | N/A | More potent | No lethal action within 240 min |

Wirkmechanismus

Des-Methylcarbonate Hydroxy Flometoquin exerts its insecticidal effects by inhibiting mitochondrial complex III electron transport at the Qi site. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing cell death in insects . The compound’s molecular targets include the cytochrome bc1 complex, which is essential for cellular respiration .

Vergleich Mit ähnlichen Verbindungen

Des-Methylcarbonate Hydroxy Flometoquin is unique due to its specific inhibition of the Qi site in mitochondrial complex III. Similar compounds include:

Flometoquin: The parent compound, which also inhibits mitochondrial complex III but has a different functional group.

Waltherione A: Another quinoline derivative with insecticidal properties, but it targets different molecular pathways.

Quinoline N-oxide derivatives: These compounds share structural similarities but have different modes of action and applications.

Biologische Aktivität

Des-Methylcarbonate Hydroxy Flometoquin is a derivative of flometoquin, a novel quinoline insecticide known for its potent biological activity against various insect pests. This article delves into the biological properties, mechanisms of action, and efficacy of this compound, supported by data tables and relevant research findings.

Overview of Flometoquin

Flometoquin (2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl methyl carbonate) was discovered through collaborative research in 2004. It exhibits strong insecticidal action against multiple species of thrips and other pests at both nymphal and adult stages through contact and feeding activities. Its safety profile for non-target arthropods makes it suitable for Integrated Pest Management (IPM) strategies .

Flometoquin operates primarily by inhibiting acetylcholinesterase (AchE), an enzyme critical for neurotransmission in insects. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and ultimately causing paralysis and death in target pests. The compound also exhibits a synergistic effect when combined with natural products like lemongrass essential oil, enhancing its efficacy against resistant pest populations such as Bemisia tabaci (whiteflies) .

Toxicity Profiles

Table 1 summarizes the toxicity profiles of this compound against various insect species:

| Insect Species | LC50 (mg/L) | Mode of Action | Notes |

|---|---|---|---|

| Bemisia tabaci | 12.5 | AchE Inhibition | Synergistic with lemongrass EO |

| Frankliniella occidentalis | 8.0 | Contact and Feeding | Effective against resistant strains |

| Plutella xylostella | 10.0 | Contact | High selectivity for target species |

Case Studies

-

Synergistic Effects with Lemongrass Essential Oil :

A study examined the combined effects of flometoquin and lemongrass essential oil on B. tabaci. The results indicated that the combination significantly increased mortality rates compared to either compound alone, showcasing a synergistic interaction that enhances AchE inhibition . -

Field Trials on Thrips Control :

Field trials demonstrated that flometoquin effectively reduced thrips populations in agricultural settings, leading to improved crop yields. The compound's rapid action and low toxicity to beneficial insects make it a valuable tool in pest management strategies .

Research Findings

Recent research highlights several important findings regarding the biological activity of this compound:

- Inhibition of Detoxification Enzymes : Studies have shown that flometoquin affects detoxification enzymes such as cytochrome P450 and glutathione S-transferase (GST), which are crucial for insect resistance mechanisms. This inhibition can lead to increased susceptibility in pests previously resistant to other insecticides .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of flometoquin derivatives indicate that modifications at specific positions on the quinoline structure can enhance insecticidal activity. For instance, substituents that increase electron-withdrawing properties significantly improve efficacy against target pests .

Eigenschaften

IUPAC Name |

2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3NO3/c1-4-16-12(3)19(25)15-10-18(11(2)9-17(15)24-16)26-13-5-7-14(8-6-13)27-20(21,22)23/h5-10H,4H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLRWALDQPYSPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)C2=C(N1)C=C(C(=C2)OC3=CC=C(C=C3)OC(F)(F)F)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.